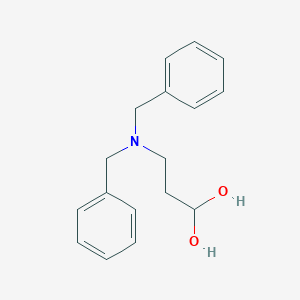
3-(Dibenzylamino)propane-1,1-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dibenzylamino)propane-1,1-diol is an organic compound with the molecular formula C17H21NO2 It is an amino alcohol, characterized by the presence of both amine and alcohol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibenzylamino)propane-1,1-diol typically involves the reaction of dibenzylamine with a suitable precursor. One common method involves the reaction of dibenzylamine with 3-chloro-1,2-propanediol in the presence of a base such as sodium methoxide. The reaction proceeds via a substitution mechanism, where the chlorine atom is replaced by the dibenzylamino group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dibenzylamino)propane-1,1-diol can undergo various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol groups can yield aldehydes or ketones, while reduction can produce simpler amines or alcohols.
Aplicaciones Científicas De Investigación
3-(Dibenzylamino)propane-1,1-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Dibenzylamino)propane-1,1-diol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol groups can participate in hydrogen bonding. These interactions can affect the structure and function of proteins and enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Dibenzylamino)propane-1,2-diol: This compound is similar in structure but has an additional hydroxyl group at the second carbon position.
2-(Dibenzylamino)propane-1,3-dithiol: This compound contains sulfur atoms instead of oxygen, which can affect its chemical properties and reactivity.
Uniqueness
3-(Dibenzylamino)propane-1,1-diol is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions. Its dual functionality as both an amine and an alcohol makes it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
Fórmula molecular |
C17H21NO2 |
|---|---|
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
3-(dibenzylamino)propane-1,1-diol |
InChI |
InChI=1S/C17H21NO2/c19-17(20)11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17,19-20H,11-14H2 |
Clave InChI |
ULSYVNHLMCPTOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CCC(O)O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


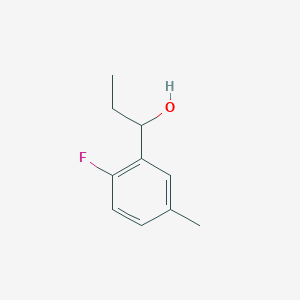
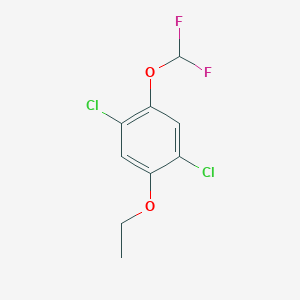
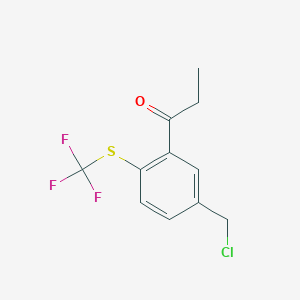
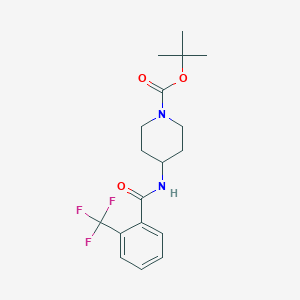



![(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine HCl](/img/structure/B14044818.png)
![2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B14044856.png)
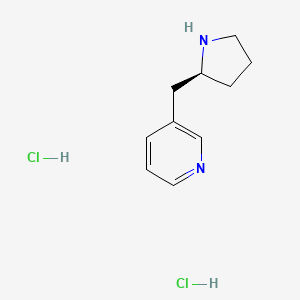
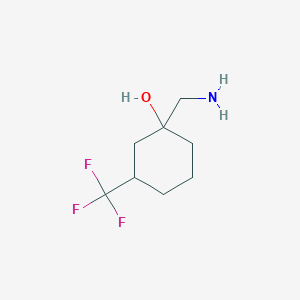
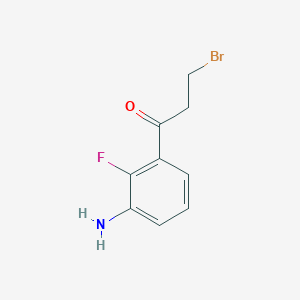
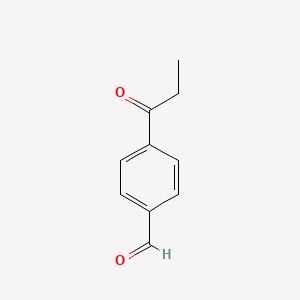
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzo[D]imidazole](/img/structure/B14044889.png)
